N-(2-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
This compound features a pyrazinone core substituted with a 4-methylphenyl group at position 4 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-methoxyphenyl group.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-7-9-15(10-8-14)23-12-11-21-19(20(23)25)27-13-18(24)22-16-5-3-4-6-17(16)26-2/h3-12H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJSKRVXVMNIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characterization, and various biological effects as reported in scientific literature.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of specific precursors. The synthesis typically starts with the formation of 2-chloroacetamide derivatives followed by nucleophilic substitution reactions. The final product's structure is confirmed using various spectroscopic techniques:
- Infrared (IR) Spectroscopy : Used to identify functional groups.
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and environment.
- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular weight and composition.
- Single-Crystal X-ray Diffraction : Offers precise information about the arrangement of atoms in the crystal lattice.
Table 1: Characterization Data
| Technique | Key Findings |
|---|---|
| IR | Identified characteristic functional groups |
| NMR | Confirmed molecular structure and symmetry |
| HR-MS | Molecular weight consistent with CHNOS |
| X-ray Diffraction | Detailed atomic arrangement in crystal form |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that phenoxy-N-arylacetamides can inhibit various bacterial strains, suggesting that this compound may also possess similar activity.
Antiviral Properties
The antiviral potential of related compounds has been documented, particularly against viral infections such as influenza and HIV. The presence of the sulfanyl group in this compound may enhance its interaction with viral proteins, potentially inhibiting their function.
Anti-inflammatory Effects
Compounds in this class have shown promise in reducing inflammation. In vitro studies suggest that they can downregulate pro-inflammatory cytokines, which could make them candidates for treating inflammatory diseases.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Berest et al., 2011 |
| Antiviral | Potential inhibition of viral replication | Paramonova et al., 2017 |
| Anti-inflammatory | Reduction of cytokine levels | Rani et al., 2014 |
| Anticancer | Induction of apoptosis in cancer cells | Rani et al., 2014 |
Case Studies
- Antimicrobial Study : A study conducted by Patel et al. (2013) demonstrated that similar phenoxy-N-arylacetamides inhibited Staphylococcus aureus and Escherichia coli effectively.
- Anticancer Research : In a recent study by Rani et al. (2014), compounds with similar scaffolds were tested against breast cancer cell lines, showing promising results in reducing cell viability.
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
The compound shares core features with several synthesized analogs (Table 1):
- Pyrazinone/Pyrimidinone Rings: The 3-oxo-3,4-dihydropyrazin-2-yl group is analogous to pyrimidinone or pyrazinone scaffolds in other acetamide derivatives, which influence electronic properties and hydrogen-bonding capabilities .
- Sulfanyl-Acetamide Linkage: This moiety is conserved across multiple compounds, including 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () and N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-thienopyrimidin-2-yl]sulfanyl}acetamide (), suggesting its role in modulating solubility and target interactions .
Table 1: Structural and Physical Properties of Analogs
Physicochemical Properties
- Melting Points : Analogs with electron-donating groups (e.g., 4-methoxy in 13b) show lower melting points (274°C) compared to 4-methyl derivatives (288°C), likely due to reduced crystallinity .
- Spectral Signatures : The target compound’s IR spectrum is expected to show a C=O stretch near 1660 cm⁻¹, consistent with acetamide derivatives, while its ¹H-NMR would display characteristic methoxy (δ ~3.7 ppm) and aromatic proton signals .
Key Differentiators
- Heterocyclic Core: The dihydropyrazinone ring offers distinct π-stacking and hydrogen-bonding interactions versus thienopyrimidinone or triazole cores in analogs, impacting target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
